MFCD18312260
Description
MFCD18312260 is a synthetic heterocyclic compound primarily utilized in pharmaceutical research and organic synthesis. Preliminary data indicate applications in kinase inhibition and antimicrobial studies, though further validation is required. Key physicochemical properties inferred from structurally related compounds include:
Properties
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-14-12(11)15/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPZQBWQXFJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682919 | |
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-45-5 | |
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18312260” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” is designed for large-scale synthesis. The process is optimized for high yield and purity, often involving automated systems to control reaction parameters. The use of methanesulfonate crystal forms is one such method, which provides good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: “MFCD18312260” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen peroxide . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.
Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are significant in drug development and other applications .
Scientific Research Applications
“MFCD18312260” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD18312260” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The pathways involved are often related to cellular signaling and metabolic processes .
Comparison with Similar Compounds
Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)
Structural Similarities :
Key Differences :
| Parameter | MFCD18312260 | Compound A |
|---|---|---|
| Molecular Formula | C20H18ClN5O2 (hyp.) | C6H3Cl2N3 |
| Molecular Weight | ~450 g/mol | 188.01 g/mol |
| Log S (ESOL) | -2.85 | -2.99 |
| Bioavailability Score | 0.62 | 0.55 |
| Synthetic Accessibility | 2.5 | 2.07 |
Functional Implications :
Compound B: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
Structural Similarities :
Key Differences :
| Parameter | This compound | Compound B |
|---|---|---|
| Molecular Formula | C20H18ClN5O2 (hyp.) | C6H5BBrClO2 |
| Molecular Weight | ~450 g/mol | 235.27 g/mol |
| TPSA | ~90 Ų | 40.46 Ų |
| GI Absorption | High | High |
| CYP Inhibition | Moderate | None |
Functional Implications :
- This compound’s nitrogen-rich heterocycles may confer stronger enzyme inhibition (e.g., CYP450) compared to Compound B’s inert boronic acid .
Data Tables for Comparative Analysis
Table 1. Physicochemical Properties
| Compound | MW (g/mol) | Log S | TPSA (Ų) | Leadlikeness |
|---|---|---|---|---|
| This compound | ~450 | -2.85 | 90 | 0.62 |
| Compound A | 188.01 | -2.99 | 48.98 | 0.55 |
| Compound B | 235.27 | -2.47 | 40.46 | 0.55 |
Table 2. Functional Performance
| Compound | BBB Permeant | CYP Inhibition | Synthetic Accessibility |
|---|---|---|---|
| This compound | Unreported | Moderate | 2.5 |
| Compound A | Yes | None | 2.07 |
| Compound B | Yes | None | 2.07 |
Research Findings and Limitations
- Advantages of this compound : Enhanced bioactivity due to heterocyclic diversity, though solubility remains a challenge .
- Limitations : Lack of direct experimental data for this compound necessitates reliance on analogous compounds, which may introduce inaccuracies .
- Future Directions : Validate predicted properties via HPLC and NMR (methods from ), and explore SAR with halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
